4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline
Overview
Description
4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline is an organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also features a pyridine ring and a 2-methylphenoxy group attached to the quinazoline core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline core.
Attachment of the 2-Methylphenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the quinazoline or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or pyridine derivatives.
Scientific Research Applications
4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenoxy)-2-pyridin-2-ylquinazoline
- 4-(2-Fluorophenoxy)-2-pyridin-2-ylquinazoline
- 4-(2-Methoxyphenoxy)-2-pyridin-2-ylquinazoline
Uniqueness
4-(2-Methylphenoxy)-2-pyridin-2-ylquinazoline is unique due to the presence of the 2-methylphenoxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2-methylphenoxy)-2-pyridin-2-ylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-2-5-12-18(14)24-20-15-9-3-4-10-16(15)22-19(23-20)17-11-6-7-13-21-17/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBUVFNUHGVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322752 | |
Record name | 4-(2-methylphenoxy)-2-pyridin-2-ylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799832-03-4 | |
Record name | 4-(2-methylphenoxy)-2-pyridin-2-ylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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